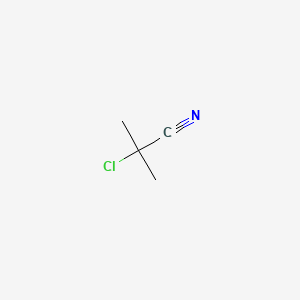

2-Chloro-2-methylpropiononitrile

Descripción general

Descripción

2-Chloro-2-methylpropiononitrile is a useful research compound. Its molecular formula is C4H6ClN and its molecular weight is 103.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2-Chloro-2-methylpropiononitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for certain enzymes involved in nitrile metabolism. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can lead to the formation of more complex molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes. Additionally, it may impact metabolic pathways by inhibiting or activating specific enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of nitriles, thereby increasing the concentration of nitrile compounds within the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes. High doses of this compound can result in toxicity, affecting vital organs and leading to adverse health outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by nitrile hydratase, an enzyme that converts nitriles to amides. This metabolic conversion can influence the levels of metabolites within the cell and affect overall metabolic flux. Additionally, this compound may interact with other enzymes involved in detoxification processes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its biochemical roles and potential therapeutic applications .

Actividad Biológica

2-Chloro-2-methylpropiononitrile (CAS Number: 3331-60-0) is a nitrile compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and potential applications.

The molecular formula for this compound is , with a molecular weight of approximately 133.57 g/mol. The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Boiling Point | 130°C |

| Melting Point | -20°C |

| Density | 1.03 g/mL |

| Solubility in Water | Slightly soluble |

Pharmacological Properties

Research indicates that this compound possesses several biological activities, particularly as an antimicrobial and antifungal agent. Studies have shown that it can inhibit the growth of various pathogens, which positions it as a potential candidate for developing new antimicrobial treatments.

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : The compound has also shown efficacy against fungal pathogens, particularly those affecting crops. Its application in agricultural settings could help manage diseases caused by fungi, thus enhancing crop yields.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological effects:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to respiratory irritation and skin sensitization.

- Chronic Effects : Long-term exposure may result in adverse health effects, necessitating careful handling and usage guidelines.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various nitriles, including this compound, against common bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting significant antimicrobial potential .

Agricultural Applications

In agricultural research, this compound was tested as a fungicide in greenhouse settings. The findings showed a reduction in fungal spores by up to 75% when applied at recommended dosages, highlighting its effectiveness as a crop protection agent .

Aplicaciones Científicas De Investigación

Synthesis and Use as a Building Block

2-Chloro-2-methylpropiononitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated structure makes it an attractive building block for:

- Synthesis of Pharmaceuticals : It is utilized in the production of various pharmaceutical agents, particularly those requiring chlorinated side chains for enhanced biological activity.

- Preparation of Polymers : The compound is employed as a monomer or co-monomer in the synthesis of polymers, especially in radical polymerization processes.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Compounds Produced |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to introduce functional groups | Amines, alcohols |

| Radical Polymerization | Initiates polymerization reactions | Poly(methyl methacrylate), Polyacrylonitrile |

Role in Polymer Chemistry

One of the most significant applications of this compound is in polymer chemistry, particularly as a radical initiator. It can decompose under heat or light to generate free radicals, which initiate polymerization reactions.

Case Study: Use in Polymerization

A study demonstrated that when used as an initiator in the polymerization of methyl methacrylate, this compound yielded polymers with desirable molecular weights and polydispersity indices, indicating its effectiveness as an initiator under controlled conditions .

Applications in Organic Synthesis

In organic synthesis, this compound is often involved in:

- Formation of α-Amino Acids : It can be used to synthesize α-amino acid derivatives through reactions with amines.

- Chlorination Reactions : The compound can participate in chlorination reactions where it acts as a chlorinating agent to introduce chlorine into various substrates.

Table 2: Summary of Synthetic Applications

| Application | Description | Key Benefits |

|---|---|---|

| α-Amino Acid Synthesis | Used in the synthesis of amino acid derivatives | Enhances biological activity |

| Chlorination Reactions | Acts as a chlorinating agent | Allows for selective functionalization |

Análisis De Reacciones Químicas

Hydrolysis and Transesterification Reactions

2-Chloro-2-methylpropiononitrile participates in hydrolysis and transesterification under acidic or aqueous conditions:

Hydrolysis

-

Conditions: Exposure to water or aqueous acid.

-

Product: 3-Chloro-2-methylpropionic acid.

-

Byproducts: Isopropyl esters (e.g., isopropyl 3-chloro-2-methylpropionate) due to competing esterification .

Transesterification

-

Reagents: Alcohols (e.g., methanol, isopropanol).

-

Product: Corresponding alkyl esters (e.g., methyl 3-chloro-2-methylpropionate) .

Key Data

| Reaction Type | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis | H₂O, 25°C, 16 hrs | 76.4 | 93.8 |

| Transesterification | Isopropanol, <20°C | 79.8 | 95.6 |

Role in Complex Reaction Networks

During hydrochlorination, this compound exists within a dynamic equilibrium involving multiple intermediates and byproducts:

Observed Byproducts

-

Isopropyl acrylate: Forms via esterification of acrylic acid.

-

3-Chloropropionamide: Results from partial hydrolysis of nitrile groups .

Equilibrium Dynamics

-

Competing pathways: Hydrochlorination vs. esterification/hydrolysis.

-

Le Chatelier’s principle: Excess acetyl chloride drives the reaction toward nitrile formation .

Stability and Decomposition

-

Thermal Stability: Decomposes above 65°C, releasing toxic cyanide compounds .

-

Light Sensitivity: Prolonged UV exposure accelerates degradation .

Safety Data

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (oral, mice) | 17.2–25 mg/kg | |

| PNEC (aquatic) | 0.022 mg/L |

Propiedades

IUPAC Name |

2-chloro-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAFFZUDKROYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186929 | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-60-0 | |

| Record name | 2-Chloro-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.